molecular formula C15H15BrN2O5S2 B12212463 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12212463
M. Wt: 447.3 g/mol
InChI Key: FAROFEPFIBSAFW-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. The process may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic conditions.

    Oxidation: The thiazole ring is then oxidized to introduce the dioxido groups.

    Condensation Reaction: The oxidized thiazole is then reacted with an amino acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, halogenating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized thiazole derivative, while substitution could produce a variety of bromophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential antimicrobial and anticancer properties make it a subject of interest. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains, as well as cancer cell lines .

Medicine

In medicine, the compound’s potential as a chemotherapeutic agent is being explored. Its ability to target specific molecular pathways in cancer cells could lead to the development of new treatments with fewer side effects compared to traditional chemotherapy .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism by which 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in key biological pathways. For example, its anticancer activity may be due to its ability to inhibit the proliferation of cancer cells by interfering with their DNA replication or repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl and thiazole moieties but lacks the butanoic acid group.

    Thiazole Derivatives: Other thiazole derivatives with different substituents can exhibit similar biological activities but may differ in their potency and selectivity.

Uniqueness

The uniqueness of 4-{[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H15BrN2O5S2

Molecular Weight

447.3 g/mol

IUPAC Name

4-[[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H15BrN2O5S2/c16-9-1-3-10(4-2-9)18-11-7-25(22,23)8-12(11)24-15(18)17-13(19)5-6-14(20)21/h1-4,11-12H,5-8H2,(H,20,21)

InChI Key

FAROFEPFIBSAFW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=CC=C(C=C3)Br

Origin of Product

United States

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